alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt
Overview
Description
Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is a chemical compound with the molecular formula C5H8Na4O11P2 and a molecular weight of 398.02 g/mol. This compound is known for its unique structure, which includes a phosphate group and a phosphonatooxymethyl group attached to a dihydroxy oxolane ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is involved in redox reactions, acting as an electron donor and a cofactor for many redox enzymes . It interacts with enzymes such as nitric oxide synthetase , facilitating the transfer of electrons from one reaction to another .
Cellular Effects
In the cellular context, tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its role as a cofactor in redox reactions is crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate exerts its effects through binding interactions with biomolecules and influencing enzyme activity . It can either inhibit or activate enzymes, leading to changes in gene expression .
Metabolic Pathways
Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is involved in metabolic pathways, interacting with various enzymes and cofactors . Specific details on its effects on metabolic flux or metabolite levels are not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Ribose 1,5-Bis(phosphate) Tetrasodium Salt typically involves the phosphorylation of a suitable precursor molecule. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically purified using techniques like crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphate and phosphonatooxymethyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphonate esters.
Scientific Research Applications
Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving phosphorylation and dephosphorylation processes.
Medicine: Investigated for its potential role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate: Similar structure but different stereochemistry.
Tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl]oxy-oxido-phosphoryl] phosphate: Contains an additional purine group.
Uniqueness
Tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate is unique due to its specific stereochemistry and the presence of both phosphate and phosphonatooxymethyl groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
IUPAC Name |
tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGFWTMOJJPOTG-HPORTLBWSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na4O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554769 | |
Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113599-17-0 | |
Record name | Tetrasodium 1,5-di-O-phosphonato-alpha-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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